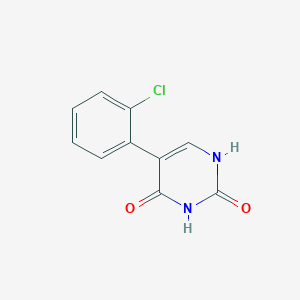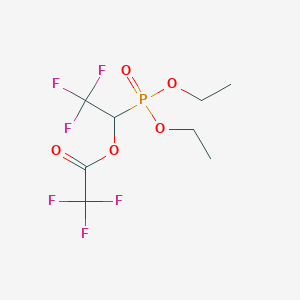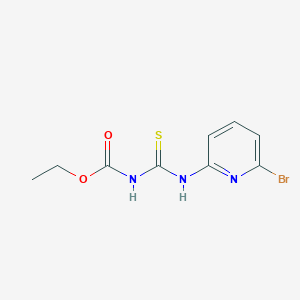
Indium(III) isopropoxide, 99.9% (metals basis)
Übersicht
Beschreibung
Indium(III) isopropoxide is an organo-metallic compound with the molecular formula C9H21InO3 . It is used as a hydrogen transfer catalyst for the conversion of benzylic alcohols into aldehydes or ketones via Oppenauer oxidation . It also serves as a precursor for the preparation of indium oxide containing films . It finds applications in nano-materials, thin films display, imaging catalysis, and sensor preparation .
Synthesis Analysis
Indium(III) isopropoxide is synthesized using various powder metallurgical and chemical vapor transport methods . The properties of these complexes depend on the primary ligand used for their synthesis .Molecular Structure Analysis
The molecular structure of Indium(III) isopropoxide is represented by the formula In(OCH(CH3)2)3 . It has a molecular weight of 292.08 .Chemical Reactions Analysis
Indium(III) isopropoxide is used as a hydrogen transfer catalyst for the conversion of benzylic alcohols into aldehydes or ketones via Oppenauer oxidation . It can also be used as a metal precursor .Physical And Chemical Properties Analysis
Indium(III) isopropoxide is a flammable solid . It has a refractive index of n20/D 1.383, a boiling point of 83-87 °C, and a density of 0.808 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Catalyst for Conversion of Alcohols into Aldehydes or Ketones
Indium(III) isopropoxide is used as a catalyst in the Oppenauer oxidation process, facilitating the conversion of primary or secondary alcohols into corresponding aldehydes or ketones at room temperature using pivalaldehyde as an oxidant (Ogiwara, Ono, & Sakai, 2016).
Adsorption and Recovery
It exhibits high adsorption capacity for Indium(III) ions, with its adsorption behavior being influenced by pH, kinetics, and the presence of multiwalled carbon nanotubes. This property is significant for the recovery of indium from various industrial wastes (Alguacil, López, Rodríguez, Martínez-Ramírez, & García-Díaz, 2016).
Fluorescent Detection of Indium(III)
Indium(III) isopropoxide is used in synthesizing fluorescent probes for the sensitive detection of Indium(III) in aqueous solutions. This application is critical for monitoring indium levels in environmental and industrial contexts (Mehta, Hwang, Park, & Lee, 2018).
Sorption in Aqueous Solutions
Its ability to act in the sorption of In(III) ions from aqueous solutions using cation-exchange carboxylic resin has been researched. Factors like pH, temperature, and kinetics play a significant role in this process, which is essential for indium recovery and environmental safety (Xiong, Han, & Yao, 2010).
Supercritical Carbon Dioxide Extraction
Research has also explored its use in supercritical fluid extraction processes, particularly in extracting indium(III) ions from acidic aqueous solutions. This method is significant in treating waste from semiconductor and optoelectronic industries (Chou & Yang, 2008).
Reactions with Thio-Schiff Bases
It reacts with thio-Schiff bases to form compounds with potential applications in various fields, including material science and catalysis (Baskaran & Kapoor, 1983).
Microalgae as Adsorbent
Indium(III) isopropoxide's interaction with microalgae as an adsorbent for indium(III) recovery from liquid waste streams has been studied. This approach offers a sustainable alternative for indium recovery in the optical-electronics industry (Nicomel, Otero-González, Arashiro, Garfí, Ferrer, Van Der Voort, Verbeken, Hennebel, & Du Laing, 2020).
Antimicrobial Properties
Indium(III) isopropoxide forms complexes that demonstrate antimicrobial properties, making it a potential candidate for biomedical applications (Saini, Singh, Fahmi, & Singh, 2009).
Wirkmechanismus
Target of Action
Indium(III) isopropoxide is an organo-metallic compound . It primarily targets benzylic alcohols, acting as a hydrogen transfer catalyst .
Mode of Action
The compound interacts with its targets through a process known as Oppenauer oxidation . This reaction involves the conversion of benzylic alcohols into aldehydes or ketones . The oxidation process is promoted at room temperature using pivalaldehyde as an oxidant .
Biochemical Pathways
It’s known that the compound plays a role in the oppenauer oxidation pathway , which is a crucial process in organic chemistry for the conversion of secondary alcohols to ketones.
Result of Action
The primary result of Indium(III) isopropoxide’s action is the conversion of benzylic alcohols into aldehydes or ketones via Oppenauer oxidation . This transformation is significant in organic chemistry and can be utilized in various applications.
Action Environment
The action of Indium(III) isopropoxide can be influenced by various environmental factors. For instance, the oxidation process it catalyzes is promoted at room temperature . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)


![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)
![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)




![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)
